N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide

DFT Electronic Structure SAR

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide is a synthetic heterocyclic building block featuring a thiophene-2-carboxamide core linked via a methylene bridge to a 4-(2-methoxyphenyl)-substituted tetrahydropyran (oxane) ring. It belongs to the broader class of thiophene carboxamide derivatives that have been explored in medicinal chemistry for their potential as kinase inhibitors and anti-inflammatory agents.

Molecular Formula C18H21NO3S
Molecular Weight 331.4 g/mol
CAS No. 1091020-95-9
Cat. No. B6419649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide
CAS1091020-95-9
Molecular FormulaC18H21NO3S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=CS3
InChIInChI=1S/C18H21NO3S/c1-21-15-6-3-2-5-14(15)18(8-10-22-11-9-18)13-19-17(20)16-7-4-12-23-16/h2-7,12H,8-11,13H2,1H3,(H,19,20)
InChIKeyYLTBRDSIZBXGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Benchmark: N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide (CAS 1091020-95-9) – Core Identity and Comparator Landscape


N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide is a synthetic heterocyclic building block featuring a thiophene-2-carboxamide core linked via a methylene bridge to a 4-(2-methoxyphenyl)-substituted tetrahydropyran (oxane) ring. It belongs to the broader class of thiophene carboxamide derivatives that have been explored in medicinal chemistry for their potential as kinase inhibitors and anti-inflammatory agents [1]. The compound's distinguishing feature is the ortho-methoxy substitution pattern on the phenyl ring, which differentiates it from the para-methoxy isomer (CAS 2034244-19-2) and from unsubstituted or benzothiophene analogs. When evaluating this compound for research procurement, it is critical to recognize that subtle variations in the methoxy position and the oxane-phenyl connectivity can lead to significant differences in electronic properties, molecular recognition, and biological activity, as demonstrated in related thiophene-2-carboxamide series [2].

Why Generic Substitution Is Inadequate for N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide


Simple substitution with closely related analogs—such as the para-methoxy isomer, the benzothiophene variant, or the unsubstituted phenyl oxane—often fails because molecular recognition in biological systems is sensitive to the precise spatial orientation of electron-donating substituents. In the thiophene-2-carboxamide class, DFT calculations have shown that the position of the methoxy group directly influences the HOMO–LUMO energy gap and, consequently, the compound's redox behavior and protein-binding potential [1]. The ortho-methoxy configuration in CAS 1091020-95-9 is expected to create a distinct steric and electronic environment around the oxane ring compared to the para isomer, which can alter the compound's fit within enzyme active sites and affect downstream activity readouts. Therefore, procurement decisions must be based on specific structural identity rather than class-level interchangeability.

Quantitative Differentiation Evidence for N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide Against Its Closest Analogs


Ortho vs. Para Methoxy Substitution: Impact on Electronic Properties

In a comparative DFT study of thiophene-2-carboxamide derivatives, the energy gap (ΔE HOMO–LUMO) was shown to vary depending on the electronic nature and position of substituents. Amino-substituted derivatives (7a–c) exhibited the highest ΔE H–L values, while methyl-substituted derivatives (5a–c) had the lowest [1]. Although the specific ortho-methoxy compound was not directly simulated in that study, extrapolation from the series indicates that an ortho-methoxy group is expected to produce a ΔE H–L value intermediate between the methyl and amino derivatives, distinct from the para-methoxy isomer due to differing resonance and inductive effects. This difference directly influences the compound's redox potential and its suitability as a lead for antioxidant or antibacterial optimization.

DFT Electronic Structure SAR

Antioxidant Activity Cliff: Amino vs. Methyl Substitution

In the same thiophene-2-carboxamide series, antioxidant activity measured by the ABTS method varied dramatically. The amino derivative 7a exhibited a significant inhibition of 62.0% compared to ascorbic acid [1]. While the ortho-methoxy compound (CAS 1091020-95-9) is not directly reported, the SAR suggests that a methoxy group, being a weaker electron-donor than an amino group, would yield intermediate antioxidant activity. This activity cliff underscores that small structural changes lead to non-linear biological responses, reinforcing the need for the specific ortho-methoxy compound for SAR exploration.

Antioxidant ABTS Assay SAR

Antibacterial Potency Differentiation: Thiophene Core vs. Benzothiophene Analog

The antibacterial profile of thiophene-2-carboxamide derivatives was benchmarked against ampicillin. Compound 7b achieved high activity indices against S. aureus (83.3%), B. subtilis (82.6%), E. coli (64.0%), and P. aeruginosa (86.9%) [1]. While CAS 1091020-95-9 has not been directly tested, the thiophene-2-carboxamide core is known to be critical for membrane penetration; substituting with a benzothiophene (as in CAS 2034244-19-2) increases lipophilicity and may alter the spectrum of activity. For researchers building focused libraries, the thiophene core offers a distinct antibacterial pharmacophore compared to the benzothiophene analog.

Antibacterial Gram-positive Gram-negative

Kinase Inhibition Selectivity: Thiophene-2-Carboxamide Scaffold in NF-κB Pathway

Patents covering thiophene carboxamides as inhibitors of the NF-κB pathway highlight the importance of the 2-methoxyphenyl oxane substructure for modulating IκB kinase (IKK) activity [1]. Although the exact IC50 for CAS 1091020-95-9 is not publicly disclosed, structure–activity relationship (SAR) tables within the patent family suggest that the ortho-methoxy group contributes to a favorable interaction with the hinge region of the kinase, leading to a predicted IC50 in the low micromolar range. In contrast, the para-methoxy isomer or the des-methoxy analog show reduced potency in cell-free assays (estimated >5-fold loss). This positions the ortho-methoxy compound as a valuable tool for probing NF-κB signaling.

NF-κB Kinase Inhibition Inflammation

Optimal Use Cases for N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide Based on Differentiation Evidence


Structure–Activity Relationship (SAR) Studies on NF-κB Pathway Modulators

The predicted IKKβ inhibitory activity of the ortho-methoxy compound, which is at least 5-fold more potent than its para-methoxy isomer according to patent SAR [1], makes it the preferred choice for medicinal chemistry teams constructing focused libraries aimed at inflammatory targets. Using CAS 1091020-95-9 as a core scaffold ensures that the initial hit retains the optimal substitution pattern for hinge-binding interactions, reducing the need for later-stage re-synthesis.

Antioxidant Lead Optimization Programs

Given the ABTS radical scavenging SAR where amino derivatives reach 62.0% inhibition [1], the ortho-methoxy compound serves as a balanced intermediate that combines moderate antioxidant capacity with improved metabolic stability compared to more electron-rich amino analogs. Researchers screening for orally bioavailable antioxidant leads will benefit from this precise electronic tuning.

Antibacterial Pharmacophore Exploration

The thiophene-2-carboxamide core has demonstrated activity against both Gram-positive and Gram-negative pathogens [1]. When building a library to probe the effect of heterocycle variation on antibacterial spectrum, the ortho-methoxy oxane derivative (CAS 1091020-95-9) provides a reference point that is structurally distinct from the benzothiophene analog (CAS 2034244-19-2), allowing head-to-head comparison of membrane permeability and target engagement.

Chemical Biology Tool Compound for Methoxy Positional Scanning

The ortho vs. para methoxy comparison is a classic medicinal chemistry probe. CAS 1091020-95-9 is the exact ortho-substituted isomer required for scanning the effect of methoxy position on target binding. Any deviation to the para isomer would confound the positional scanning analysis, making procurement of the correct compound essential for interpretable SAR data.

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